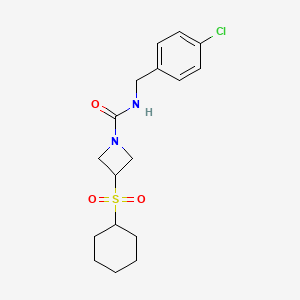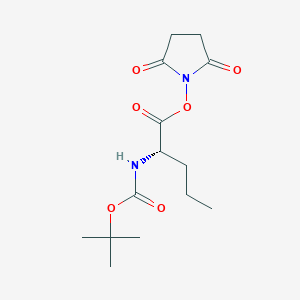
4-fluoro-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Fluorinated Compounds
Fluorinated compounds, like the one , often exhibit unique properties that make them valuable in pharmaceuticals, agrochemicals, and material sciences. For instance, fluoroalkylation reactions in aqueous media have been explored for their environmental friendliness and efficiency in incorporating fluorinated groups into target molecules, indicative of the methodologies that might be applied to or derived from the synthesis of the specific compound (Hai‐Xia Song et al., 2018).
Applications in Drug Development and Oncology
Fluorinated pyrimidines , such as 5-fluorouracil, play crucial roles in cancer treatment, demonstrating the therapeutic significance of fluorinated compounds. This connection underscores the potential of fluorinated sulfonamides in oncological research, hinting at the compound's potential applications in drug development or as a diagnostic tool (W. Gmeiner, 2020).
Imaging and Diagnostic Applications
[18F]FLT-PET in oncology reviews the role of fluorinated tracers in imaging, particularly in monitoring tumor proliferation and response to therapy. This suggests that fluorinated compounds, including the one of interest, could have applications in enhancing diagnostic imaging techniques or as a research tool in understanding disease mechanisms (L. Been et al., 2004).
Propiedades
IUPAC Name |
4-fluoro-3-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-10-7-13(4-5-14(10)17)23(21,22)18-12-3-6-15-11(8-12)9-16(20)19(15)2/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCJHAOSWYPBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[2-Hydroxy-3-(naphthalen-2-yloxy)propyl]-1,4-diazepan-1-yl}-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2645381.png)

![N-(3-cyanophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2645383.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2645384.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2645389.png)
![4-ethoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2645390.png)


![5-Iodo-2,4-dimethyl-6-{[4-(trifluoromethyl)benzyl]oxy}pyrimidine](/img/structure/B2645394.png)
![2-chloro-N-[3-chloro-4-(2-methylpropoxy)phenyl]pyridine-3-sulfonamide](/img/structure/B2645395.png)
![N-[4-(2-bromoethylsulfamoyl)phenyl]acetamide](/img/structure/B2645396.png)
![4-[1,3-benzodioxol-5-yl-(4-methylpiperazin-1-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B2645398.png)